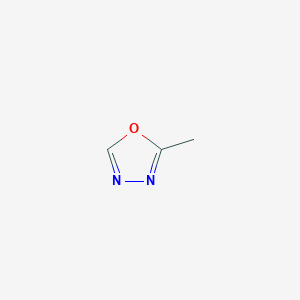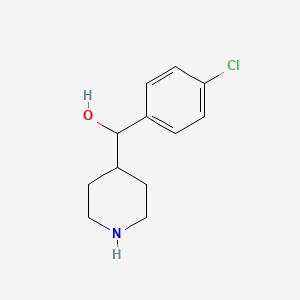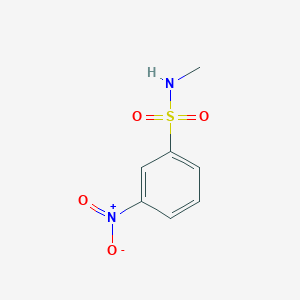
N-Methyl-3-nitrobenzenesulfonamide
Descripción general
Descripción
N-Methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C7H8N2O4S and its molecular weight is 216.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoxic Cell Selective Cytotoxic Agents
- Application: N-Methyl-3-nitrobenzenesulfonamide derivatives have been explored for their potential as hypoxic cell selective cytotoxic agents. For instance, certain nitrobenzenesulfonamides demonstrated preferential toxicity to hypoxic EMT6 mammary carcinoma cells, suggesting their potential in targeting hypoxic tumor environments (Saari et al., 1991).
Versatile Synthesis of Secondary Amines
- Application: Nitrobenzenesulfonamides, including this compound, are valuable in the synthesis of secondary amines. They undergo smooth alkylation to yield N-alkylated sulfonamides, which can be deprotected to produce secondary amines, demonstrating their utility in organic synthesis (Fukuyama et al., 1995).
Electrochemical Studies
- Application: Electrochemical behavior of this compound has been studied in detail, contributing to understanding their redox properties. This research is crucial in fields like electrochemistry and material science (Asirvatham & Hawley, 1974).
Hydrolysis Reactions
- Application: The hydrolysis mechanisms of N-nitrobenzenesulfonamides, including variants like this compound, have been extensively studied. These studies provide insights into their chemical behavior in different environments, which is important for applications in chemical engineering and pharmaceuticals (Cox, 1997).
Computational and Structural Analysis
- Application: this compound and its derivatives have been subject to computational and structural analysis to understand their molecular and electronic properties. Such studies are significant for designing new materials and drugs (Murthy et al., 2018).
Bacterial Biofilm Inhibition and Cytotoxicity
- Application: Certain derivatives of this compound have shown potential in inhibiting bacterial biofilms and displaying cytotoxicity, which could be useful in developing new antibacterial agents (Abbasi et al., 2020).
N-NO Bond Dissociation Energy Studies
- Application: Investigations into the N-NO bond dissociation energies of N-methyl-N-nitrosobenzenesulfonamides contribute to a deeper understanding of their chemical stability and reactivity. This information is vital in fields like materials science and pharmaceuticals (Zhu et al., 2005).
Synthetic Methods for Amines
- Application: this compound and its derivatives are used in efficient and versatile methods for synthesizing amines, highlighting their significance in organic and pharmaceutical chemistry (Kan & Fukuyama, 2004).
Mecanismo De Acción
Target of Action
N-Methyl-3-nitrobenzenesulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is involved in the production of dihydrofolic acid, a precursor of folic acid. By inhibiting DHPS, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the folate synthesis pathway in bacteria . By inhibiting DHPS, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of dihydrofolic acid . This disruption leads to a decrease in bacterial folic acid levels, affecting DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA synthesis and cell division . This results in the inhibition of bacterial growth and reproduction, making it an effective antibacterial agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its pharmacokinetics .
Análisis Bioquímico
Biochemical Properties
N-Methyl-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrases, which are zinc-containing metalloenzymes. The compound binds to the active site of these enzymes, forming coordination bonds with the zinc ion and hydrogen bonds with other parts of the enzyme . This interaction inhibits the enzyme’s activity, affecting various physiological processes.
Cellular Effects
This compound influences cellular functions by inhibiting enzymes involved in critical cellular processes. For instance, its interaction with carbonic anhydrases can affect cell signaling pathways, gene expression, and cellular metabolism. The inhibition of these enzymes can lead to altered pH regulation within cells, impacting various cellular activities . Additionally, the compound’s effects on enzyme activity can influence cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of target enzymes. The compound forms coordination bonds with the zinc ion in the enzyme’s active site, leading to enzyme inhibition. This binding interaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide . These molecular interactions result in the inhibition of enzyme activity, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound has a half-life of approximately 8.122 days under standard laboratory conditions . Over time, the degradation of the compound can lead to reduced efficacy in inhibiting enzyme activity, affecting the outcomes of long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and enzyme inhibition beyond the desired threshold . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as carbonic anhydrases. The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels within cells . Additionally, the compound’s metabolism involves its breakdown into various metabolites, which can further interact with cellular components and influence metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility and partition coefficient play a role in its distribution across cellular membranes . Once inside the cells, the compound can accumulate in specific compartments, affecting its localization and activity.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on enzyme activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or the cytoplasm . This subcellular localization is crucial for its function and effectiveness in inhibiting target enzymes.
Propiedades
IUPAC Name |
N-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHDGRMKIXBKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342158 | |
| Record name | N-Methyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58955-78-5 | |
| Record name | N-Methyl-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
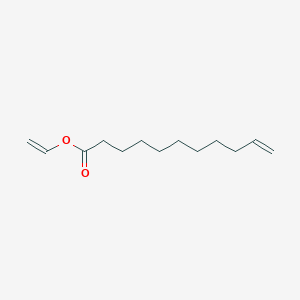


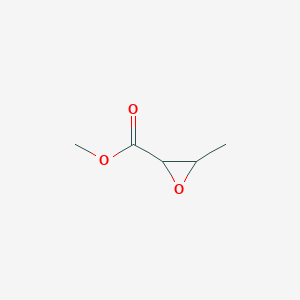

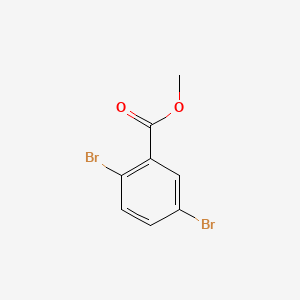
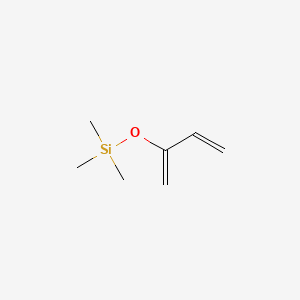
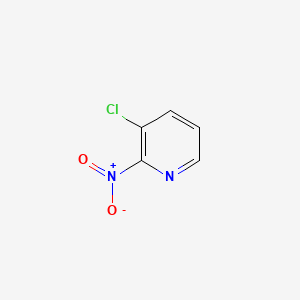
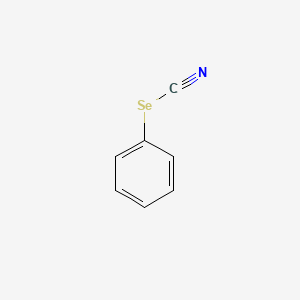
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B1348783.png)
